Dehydro Ivabradine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Ivabradine-d3 is a chemical compound with the molecular formula C27H34N2O5 . It is a labelled analogue of Dehydro Ivabradine, which is an impurity of Ivabradine . Ivabradine is a medication used for the symptomatic management of stable heart-related chest pain and heart failure not fully managed by beta blockers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 466.6 g/mol . The IUPAC name is 3- [3- [ [ (7 S )-3,4-dimethoxy-7-bicyclo [4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1 H -3-benzazepin-2-one .
Scientific Research Applications
Crystal Chemistry of Ivabradine
Masciocchi et al. (2013) explored the crystal chemistry of Ivabradine hydrochloride, focusing on its pure and solvated phases. This study is significant for understanding the structural properties of Ivabradine, which can impact its stability and efficacy in pharmaceutical formulations Masciocchi et al., 2013.
Electrophysiological Effects
Koncz et al. (2011) studied the electrophysiological effects of Ivabradine on dog and human cardiac preparations. This research is crucial for understanding how Ivabradine influences cardiac function and its potential antiarrhythmic actions Koncz et al., 2011.
Inhibition of the "Funny" Current
Yaniv et al. (2012) investigated how Ivabradine inhibits the "funny" current in pacemaker cells, which is pivotal for understanding its mechanism in reducing heart rate and its potential use in cardiovascular diseases Yaniv et al., 2012.
Clinical Use and Indications
Koruth et al. (2017) reviewed the clinical use of Ivabradine, highlighting its unique mechanism of action and its applications in managing heart failure and stable angina Koruth et al., 2017.
Role in Heart Failure and Angina
Borer and Tardif (2010) analyzed the efficacy of Ivabradine in patients with stable angina pectoris and diabetes mellitus, demonstrating its role in cardiovascular disease management Borer and Tardif, 2010.
hERG Potassium Channel Blockade
Melgari et al. (2015) examined the interaction of Ivabradine with hERG potassium channels, crucial for understanding its impact on ventricular repolarization and cardiac rhythm Melgari et al., 2015.
Application in Drug Analysis
Abdel-Haleem et al. (2021) developed an electrochemical sensor for Ivabradine determination in pharmaceutical formulations, highlighting its importance in ensuring drug quality and efficacy Abdel-Haleem et al., 2021.
Mechanism of Action
- Dehydro Ivabradine-d3 primarily targets the HCN (hyperpolarization-activated cyclic nucleotide-gated) channels , specifically HCN4 and HCN1 (also known as “funny channels”). These channels are highly expressed in the sinoatrial node (SAN), which plays a crucial role in heart rate regulation .
Target of Action
Mode of Action
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRHFYHXNSUAO-ARURGNRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.